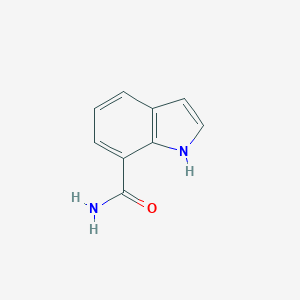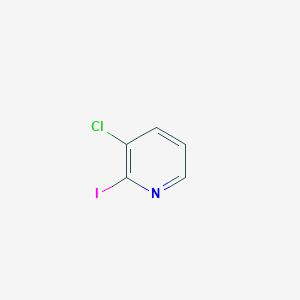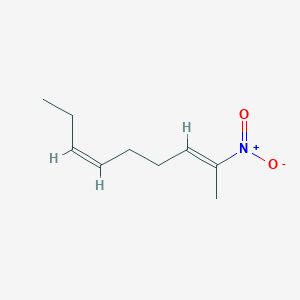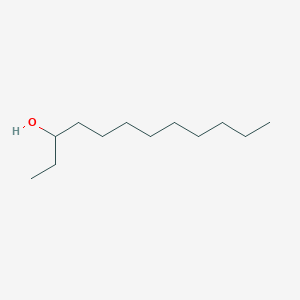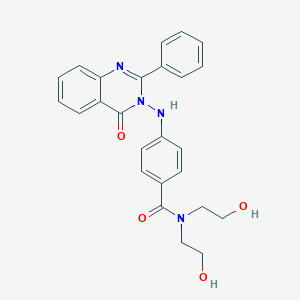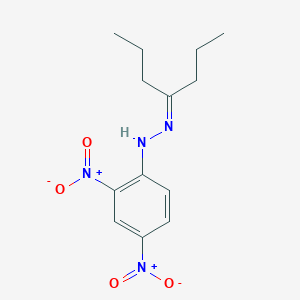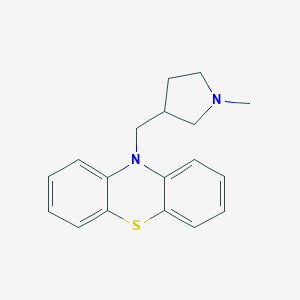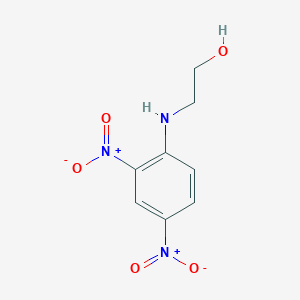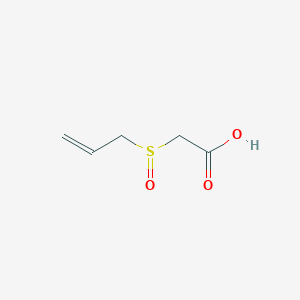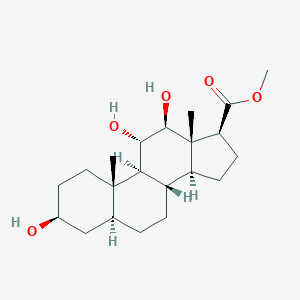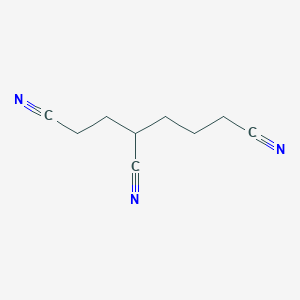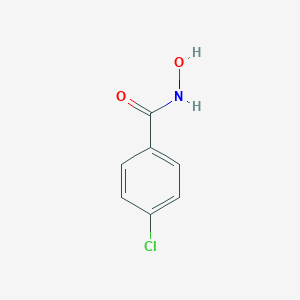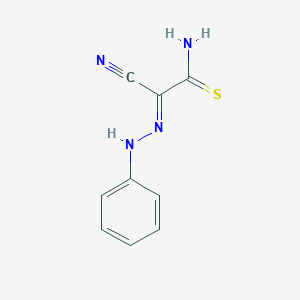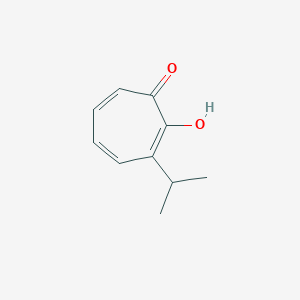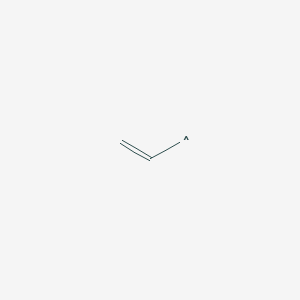
2-Propenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenyl, also known as allyl, is a chemical compound that belongs to the family of unsaturated hydrocarbons. It is a colorless gas with a pungent odor and is highly flammable. 2-Propenyl is commonly used in the synthesis of various organic compounds and has numerous applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-Propenyl involves the formation of covalent bonds with other molecules, particularly those containing double bonds or electronegative atoms such as oxygen, nitrogen, and sulfur. This allows 2-Propenyl to participate in a variety of chemical reactions, including addition reactions, substitution reactions, and polymerization reactions.
Efectos Bioquímicos Y Fisiológicos
2-Propenyl has been found to have a number of biochemical and physiological effects, including antimicrobial, antifungal, and antioxidant properties. It has also been shown to have anti-inflammatory effects and may have potential as a treatment for various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Propenyl in lab experiments is its high reactivity, which allows it to participate in a wide range of chemical reactions. However, its high reactivity can also be a limitation, as it may react with other compounds in the lab environment, leading to unwanted side reactions and reduced yields.
Direcciones Futuras
There are many potential future directions for research involving 2-Propenyl, including the development of new synthetic methods, the investigation of its biological and pharmacological properties, and the exploration of its potential applications in materials science and nanotechnology. Additionally, further research is needed to fully understand the mechanisms underlying its various biochemical and physiological effects, which may lead to the development of new therapeutic agents.
Métodos De Síntesis
There are several methods for synthesizing 2-Propenyl, including the reaction of propylene with hydrogen chloride, the dehydrohalogenation of 2-Propenyl halides, and the elimination reaction of alcohol or alkoxide. The most common method is the dehydrohalogenation of 2-Propenyl halides, which involves the use of a strong base such as potassium hydroxide or sodium hydroxide.
Aplicaciones Científicas De Investigación
2-Propenyl has a wide range of applications in scientific research, including the synthesis of various organic compounds such as polymers, pharmaceuticals, and agrochemicals. It is also used as a starting material for the production of 2-Propenyl alcohol, which is used in the manufacture of resins, plastics, and synthetic rubber.
Propiedades
Número CAS |
1981-80-2 |
|---|---|
Nombre del producto |
2-Propenyl |
Fórmula molecular |
C3H5 |
Peso molecular |
41.07 g/mol |
InChI |
InChI=1S/C3H5/c1-3-2/h3H,1-2H2 |
Clave InChI |
RMRFFCXPLWYOOY-UHFFFAOYSA-N |
SMILES |
C=C[CH2] |
SMILES canónico |
C=C[CH2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



